6-Methylisoindolin-1-one
Overview
Description
6-Methylisoindolin-1-one is a heterocyclic organic compound with the molecular formula C9H9NO It is a derivative of isoindolinone, featuring a methyl group at the 6th position of the isoindolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylisoindolin-1-one can be synthesized through several methods. One common approach involves the cyclization of N-methyl-2-nitrobenzamide under reducing conditions. This reaction typically uses a reducing agent such as iron powder in the presence of acetic acid, leading to the formation of the isoindolinone ring.
Another method involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide, followed by intramolecular amidation. This one-pot procedure is efficient and can be carried out under acidic conditions, providing access to various isoindolinone derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired product specifications.
Chemical Reactions Analysis
Types of Reactions
6-Methylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to the corresponding amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the aromatic ring.
Scientific Research Applications
6-Methylisoindolin-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoindolinone derivatives have shown potential as inhibitors of enzymes and receptors, making them valuable in drug discovery.
Mechanism of Action
The mechanism of action of 6-Methylisoindolin-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as inhibitors of phosphoinositide 3-kinase gamma (PI3Kγ), a key enzyme involved in cellular signaling pathways. By inhibiting PI3Kγ, these compounds can modulate immune responses and exhibit anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Isoindolin-1-one: The parent compound without the methyl group.
N-Methylisoindolin-1-one: A derivative with a methyl group on the nitrogen atom.
6-Chloroisoindolin-1-one: A derivative with a chlorine atom at the 6th position.
Uniqueness
6-Methylisoindolin-1-one is unique due to the presence of the methyl group at the 6th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-methyl-2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-6-2-3-7-5-10-9(11)8(7)4-6/h2-4H,5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFIGYBPDNKEMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CNC2=O)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500403 | |
Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58083-55-9 | |
Record name | 6-Methyl-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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